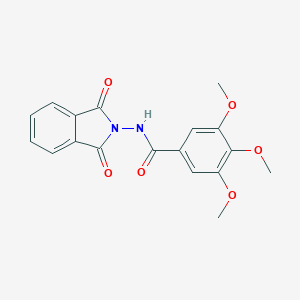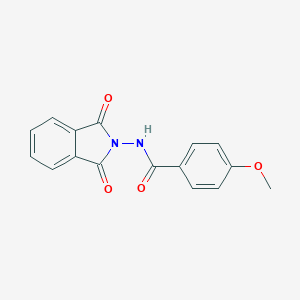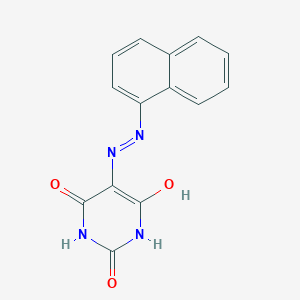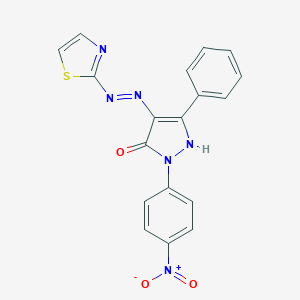
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the connectivity of atoms in the molecule, the presence of functional groups, and the 3D arrangement of atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the carbonyl groups and the aromatic ring . The carbonyl groups could potentially undergo reactions such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the presence of polar groups, and its degree of ionization .科学的研究の応用
Neurobiology and Molecular Mechanisms:
- Tianeptine, with structural similarities to tricyclic antidepressants, has been studied for its unique effects on the neurobiology of mood, anxiety, and emotions. Its efficacy and tolerance are well-established, and it's known for its interaction with various neurotransmitter systems and a critical role in the structural and functional plasticity of brain regions associated with emotional learning. It also shows potential in neuroprotection, anxiety, and memory enhancement (McEwen & Olié, 2005).
Chemical Synthesis and Applications:
- The compound has been identified in the context of synthetic routes for N-heterocyclic compounds like 1,2,3-triazoles, which are significant in various domains like drug discovery, material science, and pharmaceutical chemistry. These compounds, including the likes of Rufinamide and Cefatrizine, exhibit stability to hydrolysis and participate in key interactions like hydrogen bonding, suggesting a broad spectrum of biological activities. The review delves into the synthetic routes, highlighting the importance of the compound in the development of biologically active molecules (Kaushik et al., 2019).
Environmental and Analytical Research:
- Research has investigated the occurrence, fate, and behavior of parabens, which include esters of para-hydroxybenzoic acid, in aquatic environments. Given that parabens are used as preservatives in various products, their biodegradability and ubiquity in water bodies have been a point of concern. The compound may have relevance in this context, particularly in understanding the environmental impact and the chemical dynamics in aquatic systems (Haman et al., 2015).
Antioxidant Properties and Molecular Interactions:
- The compound has been part of studies focusing on antioxidant activities and the underlying molecular mechanisms. Given its structural complexity, it could be playing a significant role in the interaction with reactive species and contributing to the overall antioxidative properties of certain mixtures or formulations (Ilyasov et al., 2020).
作用機序
Target of Action
The compound “N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3,4,5-trimethoxybenzamide” primarily targets the Gag-Pol polyprotein and Thymidylate synthase . These proteins play crucial roles in the replication of certain viruses and in DNA synthesis, respectively.
Mode of Action
Based on its structural similarity to other isoindoline compounds, it is likely that it interacts with its targets by binding to their active sites, thereby inhibiting their function .
Biochemical Pathways
The compound’s action on the Gag-Pol polyprotein and Thymidylate synthase affects the viral replication and DNA synthesis pathways, respectively. The downstream effects of these interactions can lead to the inhibition of viral replication and cell division .
Pharmacokinetics
Similar compounds are generally absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of the Gag-Pol polyprotein and Thymidylate synthase by this compound can result in the suppression of viral replication and cell division. This can lead to a decrease in the viral load in infected individuals and a slowdown in the progression of diseases associated with rapid cell division .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For instance, extreme pH or temperature conditions might denature the compound, reducing its efficacy. Additionally, the presence of other compounds might interfere with its action or alter its stability .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6/c1-24-13-8-10(9-14(25-2)15(13)26-3)16(21)19-20-17(22)11-6-4-5-7-12(11)18(20)23/h4-9H,1-3H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBNCLKYCOMIBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3,4,5-trimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Dichloro-6-{[(3,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B463490.png)
![(4E)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B463523.png)
![(4Z)-4-[2-(2,4-dimethylphenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B463525.png)
![2-(2-{3-{4-nitrophenyl}-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzonitrile](/img/structure/B463527.png)
![(4E)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B463531.png)

![5-[2-(3-chlorophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B463547.png)
![N-benzyl-2-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]benzamide](/img/structure/B463548.png)
![2-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazino]benzonitrile](/img/structure/B463549.png)

![(4E)-4-[2-(2-hydroxyphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B463552.png)

![(4E)-4-[2-(3-methoxyphenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B463555.png)
![4-{[(2,5-Dimethylphenyl)imino]methyl}-1,3-benzenediol](/img/structure/B463560.png)